molecular formula C14H17F3N4O2 B12778965 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- CAS No. 80712-11-4

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)-

Katalognummer: B12778965
CAS-Nummer: 80712-11-4
Molekulargewicht: 330.31 g/mol
InChI-Schlüssel: DKSFCNMOTRIIMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a carboxamide group, and a trifluoromethyl-substituted phenyl group

Vorbereitungsmethoden

The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. One common synthetic route involves the reaction of piperazine with a suitable carboxylic acid derivative to form the piperazinecarboxamide. The trifluoromethyl group can be introduced through electrophilic or nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Analyse Chemischer Reaktionen

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- can be compared with other piperazine derivatives, such as:

The uniqueness of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)- lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties and potential biological activities.

Eigenschaften

CAS-Nummer

80712-11-4

Molekularformel

C14H17F3N4O2

Molekulargewicht

330.31 g/mol

IUPAC-Name

N-(methylcarbamoyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C14H17F3N4O2/c1-18-12(22)19-13(23)21-7-5-20(6-8-21)11-4-2-3-10(9-11)14(15,16)17/h2-4,9H,5-8H2,1H3,(H2,18,19,22,23)

InChI-Schlüssel

DKSFCNMOTRIIMD-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)NC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.